molecular formula C19H17IN2O3S B10893310 (2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10893310
M. Wt: 480.3 g/mol
InChI Key: NBGOFKBLTHXINQ-GZTJUZNOSA-N
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Description

2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone core structure

Preparation Methods

The synthesis of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, 3-iodo-4-methoxybenzaldehyde, and thiosemicarbazide.

    Condensation Reaction: The first step involves the condensation of 4-ethoxyaniline with 3-iodo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

    Cyclization: The Schiff base is then reacted with thiosemicarbazide under basic conditions to induce cyclization, forming the thiazolone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new Schiff bases or other condensation products.

Scientific Research Applications

2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways: It can affect various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:

    2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    2-[(4-CHLOROPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The presence of a chloro group instead of an ethoxy group can lead to different chemical and biological properties.

    2-[(4-HYDROXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in various environments.

These comparisons highlight the uniqueness of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H17IN2O3S

Molecular Weight

480.3 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)imino-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17IN2O3S/c1-3-25-14-7-5-13(6-8-14)21-19-22-18(23)17(26-19)11-12-4-9-16(24-2)15(20)10-12/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11+

InChI Key

NBGOFKBLTHXINQ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)I)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)I)S2

Origin of Product

United States

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